molecular formula C26H20ClFN2O5 B11592796 6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11592796
M. Wt: 494.9 g/mol
InChI Key: JKMTYLQJHFFYMM-UHFFFAOYSA-N
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Description

6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, ethoxy, fluorobenzyl, and dioxolochromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multiple steps, including the formation of the dioxolochromene core, introduction of the amino group, and subsequent functionalization with the chloro, ethoxy, and fluorobenzyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to its combination of functional groups and the dioxolochromene core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H20ClFN2O5

Molecular Weight

494.9 g/mol

IUPAC Name

6-amino-8-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C26H20ClFN2O5/c1-2-31-23-8-15(7-18(27)25(23)32-12-14-5-3-4-6-19(14)28)24-16-9-21-22(34-13-33-21)10-20(16)35-26(30)17(24)11-29/h3-10,24H,2,12-13,30H2,1H3

InChI Key

JKMTYLQJHFFYMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Cl)OCC5=CC=CC=C5F

Origin of Product

United States

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